molecular formula C19H16F3N3O3S B2912110 1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1203365-70-1

1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2912110
CAS No.: 1203365-70-1
M. Wt: 423.41
InChI Key: HPPDSPNGGCYNAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C19H16F3N3O3S and its molecular weight is 423.41. The purity is usually 95%.
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Biological Activity

1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring and the introduction of various substituents. The thiazole ring can be synthesized via methods such as the Hantzsch thiazole synthesis, which involves condensing α-haloketones with thioamides under acidic conditions. Methoxy groups are introduced through methylation reactions using methyl iodide and a base like potassium carbonate.

Antitumor Activity

Research indicates that compounds featuring thiazole rings exhibit significant antitumor properties. For instance, a study found that certain thiazole derivatives demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin, indicating potent cytotoxic effects against various cancer cell lines, including Jurkat and HT-29 cells . The presence of electron-donating groups on the phenyl ring was correlated with increased activity.

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on enzymes such as α-glucosidase and urease. Compounds with similar structures have shown IC50 values ranging from 2.50 µM to 22.30 µM, outperforming standard drugs like acarbose . The trifluoromethyl group enhances enzyme affinity through hydrogen bonding interactions, significantly contributing to the compound's inhibitory activity.

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole derivatives reveals that specific substituents play crucial roles in determining biological activity:

Substituent Effect
Trifluoromethyl groupIncreases enzyme inhibition potency
Methoxy groupsEnhances solubility and bioavailability
Electron-donating groupsBoosts cytotoxic activity

The presence of these groups impacts both the electronic properties and steric factors of the molecule, influencing how effectively it interacts with biological targets .

Study 1: Anticancer Activity

In a study examining various thiazole derivatives, compound 6 was identified as a potent inhibitor against α-glucosidase (IC50 = 2.50 µM) and urease (IC50 = 14.30 µM). This compound’s structure included a trifluoromethyl group, which was essential for its high activity due to its electron-withdrawing nature that enhances binding affinity to target enzymes .

Study 2: Antimicrobial Properties

Another investigation into thiazole derivatives revealed broad-spectrum antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus. The synthesized compounds were tested for their efficacy against these bacteria, demonstrating significant inhibition zones compared to control groups .

Properties

IUPAC Name

1-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O3S/c1-27-11-7-8-16(28-2)12(9-11)15-10-29-18(24-15)25-17(26)23-14-6-4-3-5-13(14)19(20,21)22/h3-10H,1-2H3,(H2,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPDSPNGGCYNAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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